2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a phenol group substituted with bromine and chlorine atoms, as well as a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require solvents like ethanol or dichloromethane and may be conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Mechanism of Action
The mechanism by which 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves interactions with various molecular targets. The triazole ring can bind to metal ions, disrupting essential biological processes in microorganisms. Additionally, the phenol group can interact with cellular proteins, leading to alterations in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-diiodo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
What sets 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart is its unique combination of bromine and chlorine substituents, which can enhance its reactivity and potential biological activity. The presence of the triazole ring also contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H8Br2Cl2N4OS |
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Molecular Weight |
523.0 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H8Br2Cl2N4OS/c16-8-3-7(13(24)11(17)4-8)6-20-23-14(21-22-15(23)25)10-2-1-9(18)5-12(10)19/h1-6,24H,(H,22,25)/b20-6+ |
InChI Key |
NLUPWCBZHLVZQB-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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